

## Butobendine (C32H48N2O10): A Technical Overview of A Molecule with Limited Public Data

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#### For Immediate Release

Shanghai, China – November 6, 2025 – This technical guide addresses the current scientific understanding of **Butobendine**, a chemical entity identified by the molecular formula C32H48N2O10. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound. It is important to note at the outset that publicly available research on **Butobendine** is exceptionally scarce, precluding an in-depth analysis of its biological activities and mechanisms of action.

### **Physicochemical Properties and Identifiers**

Despite the limited biological data, fundamental physicochemical properties and chemical identifiers for **Butobendine** have been cataloged in various chemical databases. These quantitative data are summarized below for ease of reference and comparison.



Property	Value	Source(s)
Molecular Formula	C32H48N2O10	PubChem, DrugBank
Molecular Weight	620.7 g/mol	PubChem[1]
IUPAC Name	[(2S)-2-[methyl-[2-[methyl- [(2S)-1-(3,4,5- trimethoxybenzoyl)oxybutan-2- yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate[1]	PubChem[1]
CAS Number	55769-65-8	PubChem[1]
Synonyms	Butobendine, Butobendinum	PubChem, DrugBank
Computed Properties		
XLogP3	5.1	PubChem[1]
Hydrogen Bond Donors	0	Drug Central[2]
Hydrogen Bond Acceptors	12	Drug Central[2]
Rotatable Bond Count	21	Drug Central[2]
Topological Polar Surface Area	114 Ų	PubChem[1]

# Current Knowledge Gap and Hypothetical Research Workflow

There is a significant lack of published experimental data regarding the synthesis, pharmacology, toxicology, and potential therapeutic applications of **Butobendine**. Database entries provide minimal information, with some suggesting a classification as an anti-arrhythmic agent, though without supporting evidence.

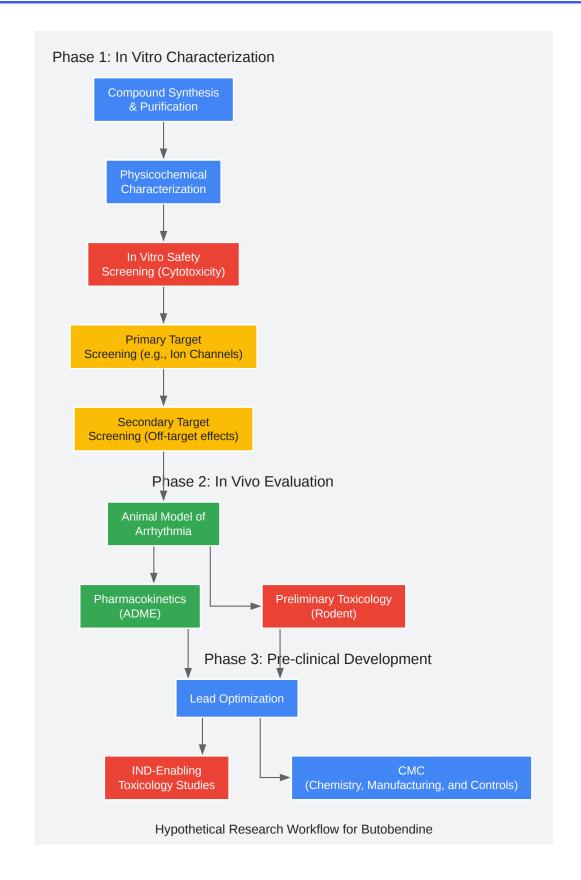
Given this information vacuum, a structured approach would be necessary to elucidate the core properties of **Butobendine**. The following section outlines a hypothetical experimental workflow for the initial investigation of a novel compound like **Butobendine** with a putative cardiovascular application.



## **Proposed Investigational Workflow**

The logical progression for characterizing a novel compound such as **Butobendine** would involve a multi-stage process, beginning with fundamental in vitro assays and progressing to more complex in vivo models, and eventually, if warranted, to clinical evaluation.





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Hypothetical Research Workflow for **Butobendine** 



### Conclusion

**Butobendine** (C32H48N2O10) remains an enigmatic molecule for which there is a significant dearth of public research. The information available is confined to its basic chemical properties and identifiers. For researchers and drug development professionals, **Butobendine** represents an unexplored area of chemical space. The provided hypothetical workflow serves as a potential roadmap for any future investigation into the therapeutic potential of this compound. Further research is imperative to ascertain its synthesis, biological activity, and safety profile before any conclusions about its utility can be drawn.

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#### References

- 1. Butobendine | C32H48N2O10 | CID 10031812 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butobendine [drugcentral.org]
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